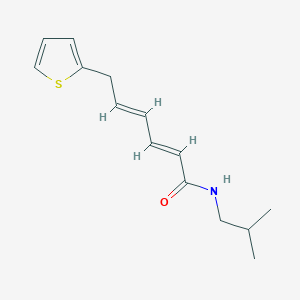
(2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide
Overview
Description
(2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which responds to extracellular ATP and plays a crucial role in various physiological and pathological processes. A-438079 has been widely used in scientific research to investigate the role of the P2X7 receptor in different diseases and to develop potential therapeutic strategies.
Mechanism of Action
(2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed in various cell types, including immune cells, neurons, and cancer cells. Upon activation, the P2X7 receptor can induce the influx of Ca2+ and Na+ ions and the efflux of K+ ions, leading to the activation of downstream signaling pathways. (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide can bind to the allosteric site of the P2X7 receptor and prevent the conformational change of the receptor, thus inhibiting its activation and downstream signaling.
Biochemical and Physiological Effects
(2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide has been shown to have various biochemical and physiological effects in different experimental models. For example, (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide can reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in lipopolysaccharide-stimulated macrophages and monocytes. (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide can also inhibit the activation of microglia and astrocytes in the brain, leading to the reduction of neuroinflammation and neurodegeneration. Moreover, (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide can suppress the proliferation and migration of cancer cells, possibly through the inhibition of the P2X7 receptor-mediated signaling pathways.
Advantages and Limitations for Lab Experiments
(2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide has several advantages for lab experiments. First, (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide is a selective antagonist of the P2X7 receptor, which allows for the specific targeting of this receptor in different experimental models. Second, (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide has a high potency and can achieve the desired effect at low concentrations, which reduces the potential cytotoxicity and off-target effects. Third, (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide has been extensively validated in different experimental models and has a well-established pharmacological profile.
However, there are also some limitations for lab experiments using (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide. First, (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide may have different effects in different experimental models, depending on the expression level and activity of the P2X7 receptor. Second, (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide may have some off-target effects, especially at high concentrations, which may interfere with the interpretation of the results. Third, (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide may have some limitations in vivo, such as poor bioavailability and short half-life, which may require the use of alternative delivery methods or analogs.
Future Directions
There are several future directions for the research on (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide. First, the role of the P2X7 receptor in different diseases and physiological processes needs to be further elucidated, especially in the context of the immune system and the nervous system. Second, the development of more potent and selective antagonists of the P2X7 receptor may provide new therapeutic options for various diseases. Third, the combination of (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Fourth, the investigation of the structure-activity relationship of (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide and its analogs may provide insights into the molecular mechanisms of the P2X7 receptor and the design of new drugs.
Scientific Research Applications
(2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide has been extensively used in scientific research to investigate the role of the P2X7 receptor in various diseases, including neurodegenerative disorders, inflammatory diseases, and cancer. For example, (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide has been shown to inhibit the activation of microglia and astrocytes in the brain, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease. (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide has also been reported to reduce the production of pro-inflammatory cytokines in macrophages and monocytes, which are implicated in the development of rheumatoid arthritis and multiple sclerosis. Moreover, (2E,4E)-N-Isobutyl-6-(2-thienyl)hexa-2,4-dienamide has been demonstrated to suppress the proliferation and migration of cancer cells, such as breast cancer, lung cancer, and prostate cancer.
properties
IUPAC Name |
(2E,4E)-N-(2-methylpropyl)-6-thiophen-2-ylhexa-2,4-dienamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-12(2)11-15-14(16)9-5-3-4-7-13-8-6-10-17-13/h3-6,8-10,12H,7,11H2,1-2H3,(H,15,16)/b4-3+,9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGBXFMEGLRFHV-PRKJJMSOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



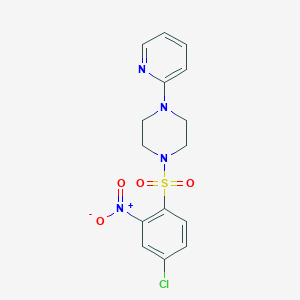
![7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B2769661.png)
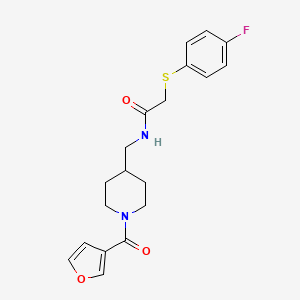
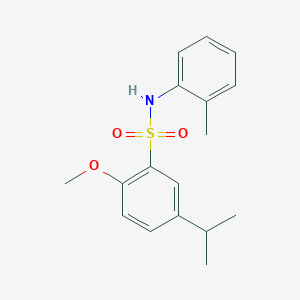
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)
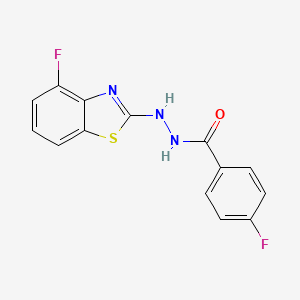

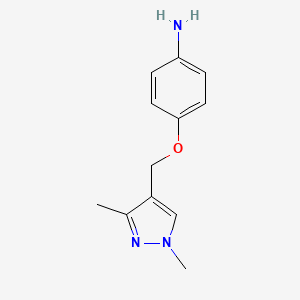

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2769674.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2769676.png)

![1-methyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769679.png)
